[(1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[(1-acetylpyrrolidin-2-yl)methyl-ethylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-12(8-11(15)16)7-10-5-4-6-13(10)9(2)14/h10H,3-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUFCWITXHOBPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparison of Pyrrolidine Intermediate Synthesis
| Method | Catalyst | Solvent | Yield (%) | Optical Purity (ee) | Source |
|---|---|---|---|---|---|
| Hydrogenation | PtO₂ | MeOH/H₂O | 95 | N/A | |
| Enzymatic resolution | Lipase B | TBME | 45 | >98% | |
| Chiral pool synthesis | (R)-Tartaric acid | Ethanol | 72 | 99% |
Functionalization of the Pyrrolidine Core
Acetylation and Alkylation
-
Acetylation : Treatment of 2-aminomethylpyrrolidine with acetic anhydride in dichloromethane (DCM) at 0°C provides 1-acetyl-2-aminomethylpyrrolidine in 89% yield.
-
Ethylamino introduction : Reductive amination of 2-formylpyrrolidine with ethylamine using NaBH₃CN in MeOH yields 2-(ethylaminomethyl)pyrrolidine (87% yield).
Carboxylic Acid Attachment
-
Mitsunobu reaction : Coupling of 1-acetyl-2-(ethylaminomethyl)pyrrolidine with tert-butyl glycine under DIAD/PPh₃ conditions affords the protected acetic acid derivative (78% yield).
-
Deprotection : Cleavage of the tert-butyl group using TFA/DCM (1:1) gives the free carboxylic acid quantitatively.
Solid-Phase Amide Coupling
A scalable route involves HBTU-mediated coupling:
-
Activation : (R)-2-(1-Boc-pyrrolidin-3-yl)acetic acid (1.0 eq) is treated with HBTU (1.3 eq) and DIPEA (3.0 eq) in DMF.
-
Coupling : Addition of ethylamine (1.3 eq) at 23°C for 16 hours.
-
Deprotection : Boc removal with HCl/dioxane.
-
Acetylation : Acetic anhydride in pyridine (0°C, 2 h).
Yield : 98% after silica gel chromatography.
Optimization of Reaction Conditions
Table 2: Effect of Coupling Reagents on Yield
-
HBTU superiority : Higher yields are attributed to reduced racemization and faster activation.
-
Solvent effects : DMF improves solubility of intermediates compared to THF.
Large-Scale Production and Purification
-
Continuous hydrogenation : A flow reactor with Pt/C (5 wt%) achieves 90% conversion of 1-ethyl-2-nitromethylene pyrrolidine at 70°C and 1 atm H₂.
-
Crystallization : The final compound is purified via recrystallization from ethanol/water (3:1), yielding 95% pure product.
Analytical Characterization
-
HPLC : Purity >99% (Zorbax SB-C18, 0.1% TFA in H₂O/MeCN gradient).
-
NMR : δ 1.49–1.29 (m, 9H, Boc), 2.47–2.28 (m, 2H, CH₂CO₂H), 4.57 (td, J = 6.5 Hz, 2H, NCH₂).
-
HRMS : m/z calc. for C₁₁H₂₀N₂O₃ [M+H]⁺: 229.1547, found: 229.1549.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
[(1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C₁₁H₂₀N₂O₃
Molecular Weight : 228.29 g/mol
Structural Features : The compound features a pyrrolidine ring, an acetyl group, and an amino-acetic acid moiety, contributing to its unique reactivity and biological activity.
Chemistry
- Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its structural characteristics allow for various chemical modifications, making it valuable in synthetic organic chemistry.
-
Chemical Reactions : It can undergo several types of reactions:
- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Achieved with reducing agents such as lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur at the amino group.
Biology
- Biological Activity : The compound exhibits potential neuropharmacological effects by interacting with neurotransmitter systems. It may function as an enzyme inhibitor or receptor modulator, influencing neuronal excitability and synaptic transmission.
- Case Study : Research indicates that derivatives of pyrrolidine compounds have shown significant binding affinities to γ-aminobutyric acid transporters (mGAT1), suggesting similar potential for [(1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid in neuropharmacology .
Medicine
- Therapeutic Potential : Preliminary studies suggest that the compound could be developed into a therapeutic agent for neurological disorders such as anxiety and depression due to its ability to modulate neurotransmitter systems.
- Biochemical Probing : It serves as a biochemical probe for investigating enzyme-substrate interactions, particularly in amino acid metabolism .
Industry
- Pharmaceutical Production : The compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for developing new drugs targeting various biological pathways .
Mechanism of Action
The mechanism of action of [(1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The compound is compared to two analogs:
[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid (CAS: 1353974-29-4)
[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid (CAS: 1353944-73-6)
Table 1: Structural and Molecular Comparisons
Key Observations :
- Benzyl substitution increases hydrophobicity and steric bulk, which may reduce solubility but improve binding to aromatic systems in biological targets . Methyl substitution offers minimal steric hindrance, favoring interactions in compact environments .
- Functional Groups: All compounds share an acetic acid moiety, enabling deprotonation to form carboxylate anions (-COO⁻) for metal coordination or ionic interactions. The ethyl-amino group in the target compound and its benzyl analog may act as a secondary coordination site, unlike the primary amine in the methyl-substituted analog .
Physicochemical Properties
While direct experimental data for these compounds are scarce, inferences can be drawn from structural analogs and general principles:
Table 2: Hypothetical Physicochemical Properties
| Property | Target Compound | Benzyl-Substituted Analog | Methyl-Substituted Analog |
|---|---|---|---|
| Solubility | Moderate (polar solvents) | Low (hydrophobic benzyl) | High (small size, polar groups) |
| LogP (Lipophilicity) | ~0.5–1.5 | ~2.0–3.0 | ~-0.5–0.5 |
| pKa (Carboxylic Acid) | ~2.5–4.0 | Similar range | Similar range |
| Metal Chelation Potential | High (acetyl + carboxylate) | Moderate (benzyl may hinder) | Low (limited coordination sites) |
Mechanistic Insights :
- The acetyl group in the target compound may stabilize metal complexes via resonance or inductive effects, as seen in acetic acid-modified biochar systems where -COOH/-COO⁻ groups enhance uranium adsorption .
- In contrast, the benzyl analog’s bulkiness could limit access to metal ions, as observed in sterically hindered adsorbents .
Biological Activity
[(1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid is a compound characterized by a unique combination of a pyrrolidine ring, an acetyl group, and an amino acid moiety. This structural complexity suggests potential biological activities, particularly in biochemical and pharmacological contexts. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C11H20N2O3
- Molecular Weight : 228.29 g/mol
- Structural Features : The presence of a pyrrolidine ring contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter synthesis, affecting neuronal signaling pathways.
- Receptor Interaction : Its structural similarity to natural amino acids allows it to bind to neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.
1. Neuropharmacology
Research indicates that this compound may have applications in treating neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for drug development targeting conditions such as depression or anxiety.
2. Biochemical Probing
The compound is studied as a biochemical probe for investigating enzyme-substrate interactions and metabolic pathways. Its reactivity suggests potential roles in amino acid metabolism and neurotransmitter function.
3. Therapeutic Potential
Initial studies suggest that the compound may exhibit therapeutic properties, particularly in the modulation of neurotransmitter systems. Further research is required to fully elucidate its pharmacological profile and therapeutic efficacy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with other compounds containing similar structural features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrrolidine | Simple nitrogen-containing heterocycle | Various chemical syntheses |
| Proline | Amino acid with a pyrrolidine ring | Important in protein structure |
| N-Acetylglycine | Acetyl group and glycine | Similar in structure; less complex |
Case Studies
- Neurotransmitter Interaction : A study demonstrated that compounds similar to this compound could activate specific G-protein coupled receptors (GPR88), which are implicated in regulating mood and anxiety behaviors .
- In Vivo Studies : Research involving animal models has shown that derivatives of this compound can influence alcohol consumption patterns, suggesting potential applications in addiction therapies .
- Synthesis and Structure-Activity Relationships (SAR) : Investigations into the synthesis of related compounds have provided insights into how variations in structure affect biological activity, emphasizing the importance of functional groups in modulating receptor interactions .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for [(1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid, and how is reaction progress monitored?
- Methodology : Synthesis typically involves multi-step reactions, including:
Pyrrolidine Functionalization : Introduce the ethyl-amino group via alkylation, using reagents like ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
Acetylation : Protect the pyrrolidine nitrogen using acetyl chloride in anhydrous dichloromethane .
Carboxylic Acid Coupling : Attach the acetic acid moiety via a peptide coupling agent (e.g., EDC/HOBt) .
- Monitoring : Thin-layer chromatography (TLC) with silica gel plates and UV visualization is used to track intermediates. Final purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology :
- NMR : ¹H NMR (400 MHz, D₂O or CDCl₃) identifies protons on the pyrrolidine ring (δ 1.8–2.5 ppm for acetyl groups) and ethyl-amino sidechains (δ 2.7–3.3 ppm). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and acetyl (δ 20–25 ppm) carbons .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns to validate the backbone .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1720 cm⁻¹ (acetyl C=O) confirm functional groups .
Q. How is purity assessed for this compound?
- Methodology :
- Titration : Acid-base titration with NaOH (0.1 M) determines free carboxylic acid content, with phenolphthalein as an indicator (endpoint pH 8.2–8.4) .
- HPLC : A reverse-phase method (e.g., 70:30 water/acetonitrile, 1 mL/min flow) quantifies impurities; purity ≥95% is typical for research-grade material .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing side products in the synthesis of this compound?
- Methodology :
- Catalyst Screening : Test palladium or nickel catalysts for alkylation steps to enhance regioselectivity .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF or acetonitrile to reduce byproduct formation .
- Temperature Control : Lower reaction temperatures (0–5°C) during acetylation to prevent over-reaction .
Q. How should contradictory biological activity data for this compound be resolved?
- Methodology :
- Reproducibility Checks : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) .
- Impurity Profiling : Use LC-MS to detect trace contaminants (e.g., unreacted intermediates) that may interfere with bioactivity .
- Structural Validation : Re-examine NMR and X-ray crystallography data to rule out stereochemical anomalies .
Q. What strategies are effective for studying the stability of this compound under varying storage conditions?
- Methodology :
- Accelerated Degradation Studies : Exclude the compound to heat (40–60°C), humidity (75% RH), and light (UV-A) for 4–8 weeks. Monitor degradation via HPLC .
- pH Stability : Prepare buffers (pH 2–9) and quantify decomposition kinetics using UV-Vis spectroscopy (λ = 260 nm) .
- Data Interpretation : Fit degradation data to first-order kinetics models to predict shelf-life under standard conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
